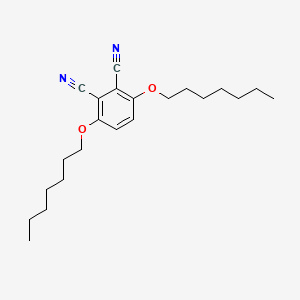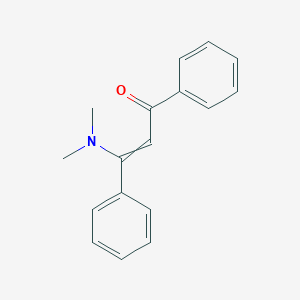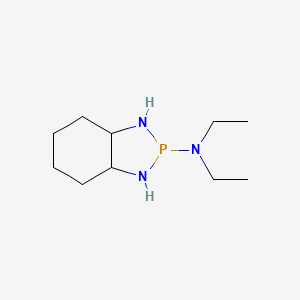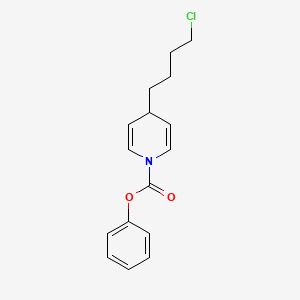
2-(Trifluoromethyl)benzoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)benzoyl bromide is an organic compound with the molecular formula C8H4BrF3O. It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a bromine atom, and a trifluoromethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzoyl bromide can be synthesized through several methods. One common method involves the bromination of 2-(trifluoromethyl)benzoic acid using phosphorus tribromide in the presence of a solvent like toluene. The reaction is typically carried out at a temperature range of 20-30°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)benzoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho and para positions on the benzene ring.
Oxidation and Reduction: The compound can be oxidized to form 2-(trifluoromethyl)benzoic acid or reduced to form 2-(trifluoromethyl)benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Lewis acids such as aluminum chloride or iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: 2-(Trifluoromethyl)benzyl derivatives.
Electrophilic Aromatic Substitution: Various substituted benzene derivatives.
Oxidation: 2-(Trifluoromethyl)benzoic acid.
Reduction: 2-(Trifluoromethyl)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)benzoyl bromide is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)benzoyl bromide involves its reactivity as an electrophile. The bromine atom can be easily displaced by nucleophiles, making it a valuable reagent in substitution reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)benzoic acid: Similar structure but with a carboxyl group instead of a bromine atom.
2-(Trifluoromethyl)benzyl bromide: Similar structure but with a benzyl group instead of a benzoyl group.
2-Fluoro-6-(trifluoromethyl)benzyl bromide: Similar structure but with a fluorine atom instead of a hydrogen atom on the benzene ring.
Uniqueness: 2-(Trifluoromethyl)benzoyl bromide is unique due to its combination of a trifluoromethyl group and a bromine atom on the benzene ring, which imparts distinct reactivity and stability. This makes it a valuable reagent in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries.
Eigenschaften
CAS-Nummer |
112812-09-6 |
|---|---|
Molekularformel |
C8H4BrF3O |
Molekulargewicht |
253.02 g/mol |
IUPAC-Name |
2-(trifluoromethyl)benzoyl bromide |
InChI |
InChI=1S/C8H4BrF3O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H |
InChI-Schlüssel |
MEJLFUYLVKQZEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)













